molecular formula C8H4BrClO2 B1371072 7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-one CAS No. 1153445-36-3

7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B1371072
CAS No.: 1153445-36-3
M. Wt: 247.47 g/mol
InChI Key: SSONNUKQVUJKHI-UHFFFAOYSA-N
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Description

7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-one is a heterocyclic organic compound that belongs to the benzofuran family This compound is characterized by the presence of bromine and chlorine atoms attached to a benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of haloallenyl ketones using a gold(III)-catalyzed process . This reaction proceeds through a 1,2-migration of a halogen atom, resulting in the formation of the benzofuran ring.

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of furanones, while substitution reactions can yield various substituted benzofuran derivatives .

Mechanism of Action

The mechanism of action of 7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound can undergo oxidation and other chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Biological Activity

7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-one is a heterocyclic organic compound characterized by its unique benzofuran structure, which includes bromine and chlorine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this compound, supported by various research findings and case studies.

The molecular formula of this compound is C9H6BrClOC_9H_6BrClO with a molecular weight of approximately 248.50 g/mol. The presence of halogen substituents enhances its reactivity and biological activity.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. It has been tested against various Gram-positive and Gram-negative bacteria. The results indicate that the compound shows potent inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.

Bacterial Strain MIC (mg/mL) Zone of Inhibition (mm)
Staphylococcus aureus0.019522
Escherichia coli0.004820
Bacillus mycoides0.004818
Candida albicans0.03917

The halogen substituents are believed to play a crucial role in enhancing the antibacterial activity of this compound .

Antifungal Activity

In addition to antibacterial properties, this compound also demonstrates antifungal activity. Studies have shown that it can inhibit the growth of fungi such as Candida albicans, with notable minimum inhibitory concentrations (MIC) indicating its potential as an antifungal agent .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, it has shown significant inhibitory effects on cancer cell lines such as A2780 (human ovarian cancer) and MCF-7 (breast cancer). The compound's mechanism of action appears to involve the disruption of cellular processes critical for cancer cell survival.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound can undergo oxidation and other chemical transformations, resulting in reactive intermediates that may inhibit enzyme activity or disrupt cellular signaling pathways.

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic applications:

  • Antibacterial Efficacy : A study reported that derivatives of benzofuran compounds, including this compound, exhibited superior antibacterial properties compared to traditional antibiotics like ampicillin .
  • Anticancer Research : In vitro tests indicated that this compound significantly inhibited the proliferation of cancer cells at low concentrations, suggesting its potential as a lead compound for drug development in oncology .

Properties

IUPAC Name

7-bromo-5-chloro-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClO2/c9-6-2-4(10)1-5-7(11)3-12-8(5)6/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSONNUKQVUJKHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C(=CC(=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153445-36-3
Record name 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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